molecular formula C23H29N3O3 B5224895 2-[3-(2-ETHYLBUTANAMIDO)BENZAMIDO]-N-(PROPAN-2-YL)BENZAMIDE

2-[3-(2-ETHYLBUTANAMIDO)BENZAMIDO]-N-(PROPAN-2-YL)BENZAMIDE

Cat. No.: B5224895
M. Wt: 395.5 g/mol
InChI Key: UTYIJGDUCSFFJB-UHFFFAOYSA-N
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Description

2-[3-(2-ETHYLBUTANAMIDO)BENZAMIDO]-N-(PROPAN-2-YL)BENZAMIDE is a complex organic compound belonging to the benzamide class. Benzamides are known for their wide range of applications in medical, industrial, and biological fields. This particular compound is characterized by its intricate structure, which includes multiple amide groups and aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-ETHYLBUTANAMIDO)BENZAMIDO]-N-(PROPAN-2-YL)BENZAMIDE typically involves the condensation of benzoic acids with amines. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-ETHYLBUTANAMIDO)BENZAMIDO]-N-(PROPAN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), varying temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(2-ETHYLBUTANAMIDO)BENZAMIDO]-N-(PROPAN-2-YL)BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2-ETHYLBUTANAMIDO)BENZAMIDO]-N-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • N-Isopropyl-2-aminobenzamide

Uniqueness

2-[3-(2-ETHYLBUTANAMIDO)BENZAMIDO]-N-(PROPAN-2-YL)BENZAMIDE is unique due to its specific structural features, such as the presence of multiple amide groups and the ethylbutanamido moiety. These features contribute to its distinct chemical and biological properties, setting it apart from other benzamide derivatives.

Properties

IUPAC Name

2-[[3-(2-ethylbutanoylamino)benzoyl]amino]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-5-16(6-2)21(27)25-18-11-9-10-17(14-18)22(28)26-20-13-8-7-12-19(20)23(29)24-15(3)4/h7-16H,5-6H2,1-4H3,(H,24,29)(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYIJGDUCSFFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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